molecular formula C19H15FN4O2S2 B1240530 4-[[5-(4-Fluorophenyl)-3-methyl-4-oxo-2-thieno[2,3-d]pyrimidinyl]thio]-2-(1-iminoethyl)-3-oxobutanenitrile

4-[[5-(4-Fluorophenyl)-3-methyl-4-oxo-2-thieno[2,3-d]pyrimidinyl]thio]-2-(1-iminoethyl)-3-oxobutanenitrile

Cat. No. B1240530
M. Wt: 414.5 g/mol
InChI Key: PZPKYIAWACKNBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[5-(4-fluorophenyl)-3-methyl-4-oxo-2-thieno[2,3-d]pyrimidinyl]thio]-2-(1-iminoethyl)-3-oxobutanenitrile is an organonitrogen heterocyclic compound, an organosulfur heterocyclic compound and an organic heterobicyclic compound.

Scientific Research Applications

1. Nuclear Magnetic Resonance (NMR) Studies

Bicyclic thiophene derivatives, including those related to 4-[[5-(4-Fluorophenyl)-3-methyl-4-oxo-2-thieno[2,3-d]pyrimidinyl]thio]-2-(1-iminoethyl)-3-oxobutanenitrile, have been studied using NMR. Such compounds demonstrate through-space H–F spin coupling, illustrating their potential in advanced chemical analysis and material characterization (Hirohashi, Inaba, & Yamamoto, 1976).

2. Bactericidal Activities

Fluorine-containing thieno[2,3-d]pyrimidin-4(3H)-ones, structurally related to the chemical , have shown promising bactericidal activity. These compounds, synthesized via Gewald reaction and further chemical processes, exhibited significant inhibitory effects on crop biomasses and cotton fusarium wilt (Zhou Xi, 2015).

3. Fungicidal Activity

Derivatives of thieno[2,3-d]pyrimidine, similar to the chemical of interest, have been synthesized and shown to possess fungicidal activity. These compounds have displayed inhibition activities against plant pathogens like Rhizoctonia solani and Botrytis cinerea (Liu & He, 2012).

4. Synthesis and Antimicrobial Activities

N-substituted thieno[2,3-d]pyrimidines have been synthesized and evaluated for antimicrobial activities. These compounds, structurally related to this compound, showed significant activity against various bacterial strains (Chambhare et al., 2003).

5. Application in Dye Synthesis

Thieno[2,3-d]pyrimidine-based chromophores have been synthesized and applied as dyes on polyester fibers, creating a range of colors. This application demonstrates the chemical's potential in the textile industry (Ho & Yao, 2013).

properties

Molecular Formula

C19H15FN4O2S2

Molecular Weight

414.5 g/mol

IUPAC Name

2-ethanimidoyl-4-[5-(4-fluorophenyl)-3-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-3-oxobutanenitrile

InChI

InChI=1S/C19H15FN4O2S2/c1-10(22)13(7-21)15(25)9-28-19-23-17-16(18(26)24(19)2)14(8-27-17)11-3-5-12(20)6-4-11/h3-6,8,13,22H,9H2,1-2H3

InChI Key

PZPKYIAWACKNBG-UHFFFAOYSA-N

Canonical SMILES

CC(=N)C(C#N)C(=O)CSC1=NC2=C(C(=CS2)C3=CC=C(C=C3)F)C(=O)N1C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[[5-(4-Fluorophenyl)-3-methyl-4-oxo-2-thieno[2,3-d]pyrimidinyl]thio]-2-(1-iminoethyl)-3-oxobutanenitrile
Reactant of Route 2
Reactant of Route 2
4-[[5-(4-Fluorophenyl)-3-methyl-4-oxo-2-thieno[2,3-d]pyrimidinyl]thio]-2-(1-iminoethyl)-3-oxobutanenitrile
Reactant of Route 3
Reactant of Route 3
4-[[5-(4-Fluorophenyl)-3-methyl-4-oxo-2-thieno[2,3-d]pyrimidinyl]thio]-2-(1-iminoethyl)-3-oxobutanenitrile
Reactant of Route 4
4-[[5-(4-Fluorophenyl)-3-methyl-4-oxo-2-thieno[2,3-d]pyrimidinyl]thio]-2-(1-iminoethyl)-3-oxobutanenitrile
Reactant of Route 5
Reactant of Route 5
4-[[5-(4-Fluorophenyl)-3-methyl-4-oxo-2-thieno[2,3-d]pyrimidinyl]thio]-2-(1-iminoethyl)-3-oxobutanenitrile
Reactant of Route 6
4-[[5-(4-Fluorophenyl)-3-methyl-4-oxo-2-thieno[2,3-d]pyrimidinyl]thio]-2-(1-iminoethyl)-3-oxobutanenitrile

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